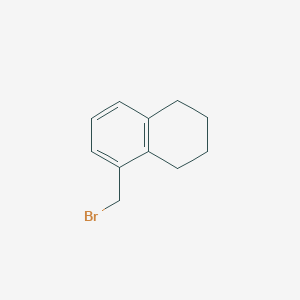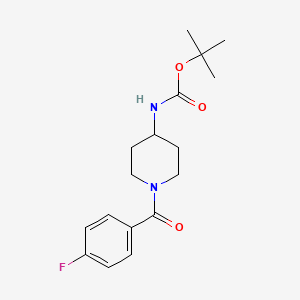
tert-Butyl 1-(4-fluorobenzoyl)piperidin-4-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyl 1-(4-fluorobenzoyl)piperidin-4-ylcarbamate” is a chemical compound with the molecular formula C17H23FN2O3 . It has a molecular weight of 322.37 . The compound is typically in solid form .
Synthesis Analysis
The synthesis of “this compound” involves several steps . Tert-Butylpiperidin-4-ylcarbamate (2 g, 9.99 mmol) is dissolved in dichloromethane (50 mL). Then, 4-Fluorobenzoic acid (1.4 g, 9.99 mmol) is added, along with 2- (7-Azobenzotriazole) -N, N, N ‘, N’-tetramethyluronium hexafluorophosphate (4.94 g, 12.99 mmol) and N, N-diisopropylethylamine (3.23 g, 24.99 mmol). The reaction is carried out at 25 ° C for 3 hours. The reaction is completed by TLC (petroleum ether: ethyl acetate = 5: 1) .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string FC1=CC=C (C (N2CCC (NC (OC © ©C)=O)CC2)=O)C=C1 . The InChI code for the compound is 1S/C17H23FN2O3/c1-17 (2,3)23-16 (22)19-14-8-10-20 (11-9-14)15 (21)12-4-6-13 (18)7-5-12/h4-7,14H,8-11H2,1-3H3, (H,19,22) .Physical And Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 322.37 . The compound’s molecular formula is C17H23FN2O3 .Scientific Research Applications
Synthesis and Characterization
tert-Butyl 1-(4-fluorobenzoyl)piperidin-4-ylcarbamate and related compounds have been synthesized and characterized through various chemical processes. These compounds are synthesized through condensation reactions, showcasing their potential in creating complex organic molecules. For instance, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was achieved by condensation between carbamimide and 3-fluorobenzoic acid. This process was characterized by spectroscopic methods, including LCMS, NMR, IR, and XRD, demonstrating the compound's structural and molecular properties (Sanjeevarayappa et al., 2015).
Biological Evaluation
The biological activities of compounds related to This compound have been evaluated, including antibacterial and anthelmintic activities. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate exhibited moderate anthelmintic activity, which is significant for developing new treatments for parasitic infections (Sanjeevarayappa et al., 2015).
Materials Science
Compounds structurally similar to This compound have been applied in materials science, particularly in the synthesis of organic light-emitting diodes (OLEDs) and luminescent materials. The development of thermally activated delayed fluorescence (TADF) molecules showcases the potential of these compounds in creating efficient and durable materials for OLED technology (Huang et al., 2018).
Catalytic Activities
Ruthenium(II) carbonyl chloride complexes containing pyridine-functionalised N-heterocyclic carbenes, which may include structures resembling This compound , have shown catalytic activities in hydrogen transfer reactions. These studies indicate the role of such compounds in catalysis, potentially leading to more efficient and selective chemical reactions (Cheng et al., 2009).
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[1-(4-fluorobenzoyl)piperidin-4-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O3/c1-17(2,3)23-16(22)19-14-8-10-20(11-9-14)15(21)12-4-6-13(18)7-5-12/h4-7,14H,8-11H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKRZDZDXRCIWLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrol-3-yl]-N-methyl-2-oxoacetamide](/img/structure/B2920086.png)
![Methyl (E)-4-[4-hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2920088.png)
![6-[(1-Benzylaziridin-2-yl)methoxy]quinoline](/img/structure/B2920090.png)


![N-(1-cyanocyclohexyl)-2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-N-methylacetamide](/img/structure/B2920093.png)
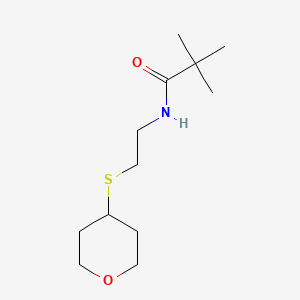
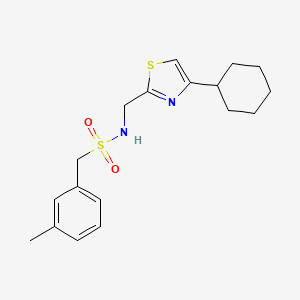
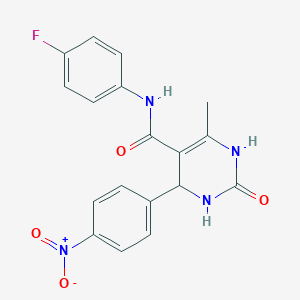
![N-(4-bromophenyl)-3-{[(2,4-dichlorobenzyl)oxy]imino}propanamide](/img/structure/B2920097.png)
![1-[(3-Fluorophenyl)methyl]-3-(4-methoxybenzoyl)-6-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2920100.png)
![6-Fluorospiro[indoline-3,4'-piperidin]-2-one hydrochloride](/img/structure/B2920101.png)
![2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2920104.png)
